molecular formula C20H21FN6O2 B2632070 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013970-50-7

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2632070
CAS No.: 1013970-50-7
M. Wt: 396.426
InChI Key: SNJQMFYUAZDGKF-UHFFFAOYSA-N
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Description

“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving purine derivatives.

    Medicine: Potential therapeutic agent for diseases such as cancer or viral infections.

    Industry: Use in the development of new materials or chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Alkylation reactions to introduce the ethyl and benzyl groups.
  • Cyclization reactions to form the purine ring.
  • Functional group modifications to introduce the pyrazolyl and fluorobenzyl moieties.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Control of temperature and pressure to favor desired reaction pathways.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 8-(1H-pyrazol-1-yl)-1-ethyl-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. This fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-5-25-18(28)16-17(24(4)20(25)29)22-19(27-13(3)10-12(2)23-27)26(16)11-14-6-8-15(21)9-7-14/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJQMFYUAZDGKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C(N2CC3=CC=C(C=C3)F)N4C(=CC(=N4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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